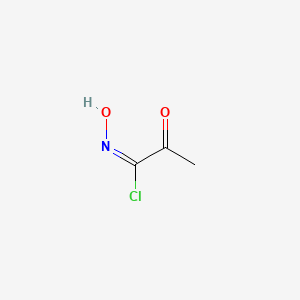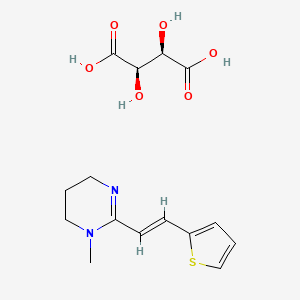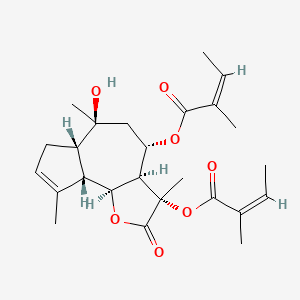
Gradolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gradolide is a sesquiterpene lactone.
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction in Cancer Cells
Sangre de grado, from which gradolide may be derived, has been shown to induce apoptosis in various human cancer cells, including stomach and colon cancers. The compound triggers cell death and disrupts cell adherence, similar to the effects observed with known anti-cancer agents like Taxol. This suggests potential anti-cancer applications of gradolide, warranting further investigation into its efficacy and mechanisms of action in cancer treatment (Sandoval et al., 2002).
Gastrointestinal Healing Properties
Studies on sangre de grado, associated with gradolide, demonstrate its effectiveness in healing gastrointestinal ulcers and treating gastritis and diarrhea. The compound facilitates ulcer healing by reducing inflammation, myeloperoxidase activity, and bacterial content in ulcers. It also impairs secretory responses to inflammatory stimuli in the gastrointestinal tract, highlighting its potential as a natural remedy for gastrointestinal disorders (Miller et al., 2000).
Chondroprotective Effects
Extracts from sangre de grado, which may contain gradolide, exhibit chondroprotective effects by inhibiting matrix metalloproteinases and promoting IGF-1 production by human chondrocytes. This suggests potential applications in joint health, wound healing, and anti-inflammatory treatments, presenting a natural alternative for managing conditions related to cartilage degradation and inflammation (Miller et al., 2007).
Eigenschaften
Produktname |
Gradolide |
|---|---|
Molekularformel |
C25H34O7 |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
[(3S,3aR,4S,6S,6aS,9aS,9bS)-6-hydroxy-3,6,9-trimethyl-3-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C25H34O7/c1-8-13(3)21(26)30-17-12-24(6,29)16-11-10-15(5)18(16)20-19(17)25(7,23(28)31-20)32-22(27)14(4)9-2/h8-10,16-20,29H,11-12H2,1-7H3/b13-8-,14-9-/t16-,17-,18+,19+,20-,24-,25-/m0/s1 |
InChI-Schlüssel |
BCRODGCGQKENCQ-SHQNSFORSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)O[C@H]1C[C@]([C@H]2CC=C([C@H]2[C@H]3[C@@H]1[C@](C(=O)O3)(C)OC(=O)/C(=C\C)/C)C)(C)O |
Kanonische SMILES |
CC=C(C)C(=O)OC1CC(C2CC=C(C2C3C1C(C(=O)O3)(C)OC(=O)C(=CC)C)C)(C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



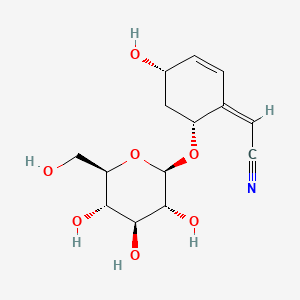
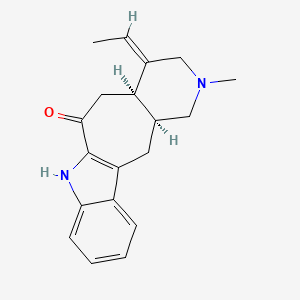
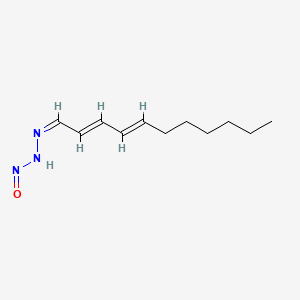
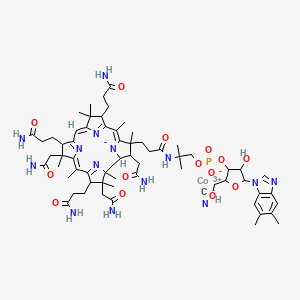
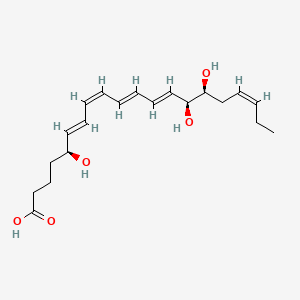
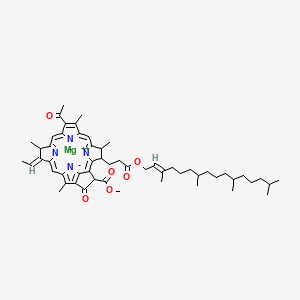
![[(2R,3S,5R)-5-[2,4-dioxo-5-[(E)-3,3,3-trifluoroprop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1234398.png)
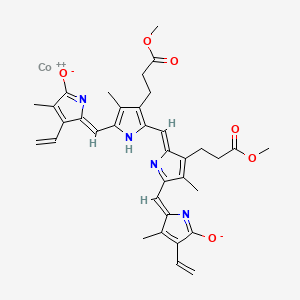
![6-[(1E,3E,5E)-6-[(2R,3S,3Ar,4R,5R,6aS)-2-ethyl-3,4-dihydroxy-3,3a-dimethyl-2,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one;methanol](/img/structure/B1234400.png)
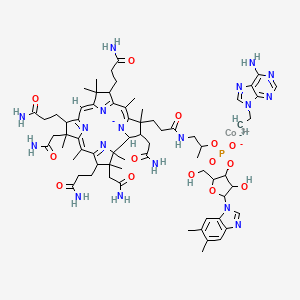
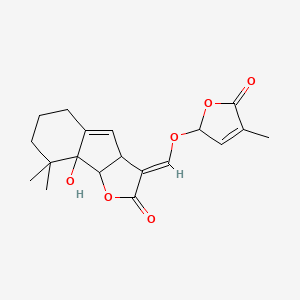
![5-amino-2-(aminomethyl)-6-[4,6-diamino-2-[(2S,4R,5R)-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid](/img/structure/B1234405.png)
